Quantitative Binding Affinity: UNC7096 Kd for NSD2-PWWP1 vs. Functional IC50 of Parent Compound
UNC7096 exhibits a high binding affinity for the NSD2-PWWP1 domain with a Kd of 46 nM . This affinity is comparable to the functional potency of the parent compound UNC6934, which shows a cellular EC50 of 1.23 μM in a NanoBRET assay [1]. The ability to maintain high target binding (46 nM) while serving as a biotinylated capture reagent differentiates UNC7096 from the parent probe, whose function is to inhibit protein-protein interactions.
| Evidence Dimension | Binding Affinity (Kd) vs. Cellular Inhibition (EC50) |
|---|---|
| Target Compound Data | Kd = 46 nM |
| Comparator Or Baseline | UNC6934 EC50 = 1.23 ± 0.25 μM (NanoBRET assay in U2OS cells) |
| Quantified Difference | Kd value is 26.7-fold lower (more potent binding) than the cellular EC50 of the parent compound |
| Conditions | Kd measured via unspecified biophysical assay; EC50 measured via NanoBRET PPI assay in U2OS cells |
Why This Matters
This demonstrates UNC7096's high target engagement in vitro, a key property for a capture reagent, while contextualizing its relationship to the parent probe's functional activity in a cellular context.
- [1] Ferreira de Freitas, R., et al. (2022). A chemical probe targeting the PWWP domain alters NSD2 nucleolar localization. Nature Chemical Biology, 18(1), 56–63. Figure 4d. View Source
